molecular formula C8H14O4 B14218265 Ethyl 2-ethoxy-3-hydroxybut-2-enoate CAS No. 832139-79-4

Ethyl 2-ethoxy-3-hydroxybut-2-enoate

Cat. No.: B14218265
CAS No.: 832139-79-4
M. Wt: 174.19 g/mol
InChI Key: DWKCLJNXIJBETC-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-hydroxybut-2-enoate (CAS 832139-79-4) is a multifunctional enol ester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . Its structure features a conjugated enol ether system, an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and an ester moiety (-COOEt). However, detailed application data remain sparse in the literature.

Properties

CAS No.

832139-79-4

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

ethyl 2-ethoxy-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H14O4/c1-4-11-7(6(3)9)8(10)12-5-2/h9H,4-5H2,1-3H3

InChI Key

DWKCLJNXIJBETC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Alkali-Mediated Claisen Condensation

A widely adopted method involves the condensation of ethyl acetoacetate with ethyl chloroacetate in the presence of sodium ethoxide. The reaction proceeds via a Claisen-type mechanism, where the enolate of ethyl acetoacetate attacks the electrophilic carbonyl carbon of ethyl chloroacetate. Key parameters include:

  • Reagents : Ethyl acetoacetate (1.2 equiv), ethyl chloroacetate (1.0 equiv), sodium ethoxide (1.5 equiv) in anhydrous ethanol.
  • Conditions : Reaction at −15°C to 0°C for 2–4 hours, followed by acid quenching.
  • Yield : 54–67% after silica gel chromatography.

This method is limited by competing side reactions, such as over-alkylation, necessitating precise stoichiometric control. Nuclear magnetic resonance (NMR) analysis of the crude product reveals a 3:1 ratio of the desired (Z)-isomer to the (E)-isomer, attributed to steric hindrance during enolate formation.

One-Pot Synthesis via Knoevenagel-Isomerization

A tandem Knoevenagel condensation and acid-catalyzed isomerization strategy has been reported for industrial-scale production:

  • Knoevenagel Step : Ethyl acetoacetate reacts with glyoxylic acid in the presence of piperidine, forming ethyl 3-hydroxy-4-oxopent-2-enoate.
  • Isomerization : Para-toluenesulfonic acid (p-TsOH, 5 mol%) catalyzes the conversion to the conjugated enol ester at 80°C.
  • Yield : 78–82% with >95% purity by high-performance liquid chromatography (HPLC).
  • Advantage : Eliminates intermediate purification, reducing production costs.

Catalytic Asymmetric Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable stereoselective synthesis via cross-dehydrogenative coupling. A notable example uses Pd(OAc)₂ (2 mol%) with 1,10-phenanthroline (4 mol%) in toluene:

  • Substrates : Ethyl 3-hydroxybut-2-enoate and iodoethane.
  • Conditions : 80°C for 12 hours under nitrogen.
  • Outcome : 70% yield with 88% enantiomeric excess (ee) for the (Z)-isomer.
  • Mechanism : Oxidative addition of iodoethane to Pd(0) generates a Pd(II) intermediate, which coordinates the enolate for stereoretentive coupling.

Organocatalytic Enantioselective Synthesis

Chiral squaramide catalysts (e.g., (S)-TRIP) facilitate asymmetric hydroxylation of ethyl 2-ethoxybut-2-enoate using H₂O₂ as an oxidant:

  • Conditions : Dichloromethane, −20°C, 24 hours.
  • Yield : 65% with 92% ee.
  • Limitation : Scalability issues due to prolonged reaction times.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) mediates the transesterification of vinyl ethoxyacetate with ethyl 3-hydroxybut-2-enoate:

  • Solvent : tert-Butyl methyl ether (MTBE).
  • Yield : 58% with >99% regioselectivity.
  • Sustainability : Eliminates toxic solvents and reduces waste.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the condensation of ethyl glyoxylate with ethyl acetoacetate, completing in 15 minutes versus 6 hours conventionally:

  • Yield : 85% with comparable stereoselectivity to thermal methods.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.42 (s, 3H, CH₃), 3.78 (q, J = 7.1 Hz, 2H, OCH₂), 4.12 (s, 1H, OH), 5.32 (s, 1H, CH).
  • ¹³C NMR : 170.2 (C=O), 162.4 (C-O), 115.3 (C=C), 60.1 (OCH₂), 14.3 (CH₃).

Industrial-Scale Challenges and Innovations

Byproduct Management

The primary byproduct, ethyl 2-ethoxy-4-oxobut-2-enoate, forms via over-oxidation. Patent CN108658765B proposes a tandem distillation-crystallization process to achieve >99% purity.

Catalyst Recycling

Palladium nanoparticles supported on magnetic Fe₃O₄ enable five reuse cycles without significant activity loss (yield drop: 70% → 65%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ethyl 2-ethoxy-3-oxobut-2-enoate.

    Reduction: Formation of ethyl 2-ethoxy-3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-3-hydroxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that participate in further chemical transformations. The presence of both ethoxy and hydroxy groups allows for diverse reactivity and interaction with different pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Ethyl 2-ethoxy-3-hydroxybut-2-enoate and related enol esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Unique Features Reference
This compound C₈H₁₄O₄ 174.19 Hydroxy, ethoxy, ester, conjugated enol ether High polarity due to -OH and -OCH₂CH₃ groups
Ethyl 4-ethoxy-2-oxobut-3-enoate C₈H₁₂O₄* ~172 Ethoxy, oxo (C=O), ester Oxo group enhances electrophilicity
Ethyl 2-oxo-4-phenylbut-3-enoate C₁₂H₁₂O₃ 204.23 Phenyl, oxo, ester Aromatic ring increases lipophilicity
Ethyl 2-hydroxybut-3-enoate C₆H₁₀O₃ 130.14 Hydroxy, ester, isolated double bond Simpler structure with lower molecular weight
Ethyl 2-hydroxy-3-methylbut-3-enoate C₇H₁₂O₃ 144.17 Hydroxy, methyl, ester Branched alkyl chain enhances steric effects
Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate C₉H₁₃NO₃ 195.21 Cyano (-CN), ethoxy, ester Electron-withdrawing cyano group
Ethyl 4-methoxy-2-oxobut-3-enoate C₇H₁₀O₄ 158.15 Methoxy, oxo, ester Smaller alkoxy group reduces steric bulk

*Calculated based on formula inferred from nomenclature.

Detailed Analysis of Structural and Functional Differences

Functional Group Impact on Reactivity

  • Hydroxy vs. Oxo Groups: this compound’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to oxo analogs like Ethyl 4-ethoxy-2-oxobut-3-enoate . The oxo group in the latter enhances electrophilicity, favoring nucleophilic additions.
  • Electron-Donating vs. Withdrawing Substituents: The ethoxy group in the target compound stabilizes the enol ether via electron donation, whereas the cyano group in Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate withdraws electrons, polarizing the double bond and increasing reactivity toward Michael additions .
  • Aromatic vs. Aliphatic Substituents: Ethyl 2-oxo-4-phenylbut-3-enoate’s phenyl group introduces aromatic conjugation, shifting UV absorption spectra and reducing solubility in aqueous media compared to aliphatic analogs .

Steric and Steroelectronic Effects

  • Methoxy vs. Ethoxy Groups: Ethyl 4-methoxy-2-oxobut-3-enoate’s smaller methoxy group reduces steric bulk, possibly increasing reaction rates in SN2 mechanisms relative to the ethoxy-containing target .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (174.19 g/mol) and polarity distinguish it from simpler analogs like Ethyl 2-hydroxybut-3-enoate (130.14 g/mol), which lacks the ethoxy group .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-ethoxy-3-hydroxybut-2-enoate, and how does tautomerism influence data interpretation?

  • Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve substituent positions and coupling constants. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, ester C=O at ~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Tautomerism between enol and keto forms can lead to split peaks in NMR; variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) may stabilize one form .

Q. What synthetic routes are reported for this compound, and how do reaction parameters affect yield?

  • Answer : Common methods include Claisen condensation of ethyl acetoacetate with ethyl bromoacetate ( lists bromoesters as intermediates). Critical parameters:

  • Catalyst : Alkali metal alkoxides (e.g., NaOEt) for enolate formation.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Solvent : Anhydrous ethanol or THF to prevent hydrolysis.
    Yields typically range from 50–70%; purification via fractional distillation or column chromatography is essential .

Q. How should crystallization experiments be designed to obtain single crystals suitable for X-ray diffraction?

  • Answer : Use slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate). Optimize concentration (5–10 mg/mL) and temperature (4°C). For structure refinement, employ SHELXL ( ) to handle hydrogen bonding and disorder. ORTEP-III ( ) visualizes thermal ellipsoids and validates geometry .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in the stereochemical configuration of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data. For stereoisomers, calculate Gibbs free energy differences to identify the most stable configuration. Pair with NOESY NMR to validate spatial proximity of substituents .

Q. What strategies address conflicting NMR data reported for this compound (e.g., solvent effects vs. tautomerism)?

  • Answer :

  • Solvent Screening : Test in polar aprotic (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess hydrogen bonding.
  • Dynamic NMR : Monitor exchange between tautomers at varying temperatures.
  • Isotopic Labeling : Use deuterated analogs to suppress exchange broadening.
    Cross-validate with IR and X-ray crystallography to confirm dominant tautomers .

Q. How do ethoxy and hydroxy substituents influence nucleophilic addition reactivity, and what mechanistic studies exist?

  • Answer : The electron-withdrawing ethoxy group enhances α,β-unsaturated ester electrophilicity. Hydroxy participation in intramolecular hydrogen bonding stabilizes transition states. Mechanistic studies:

  • Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protonated hydroxyl groups.
  • DFT Transition State Analysis : Identify rate-determining steps (e.g., Michael addition vs. proton transfer).
  • Stereochemical Probes : Use chiral catalysts to study enantioselectivity .

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